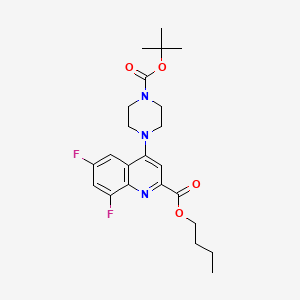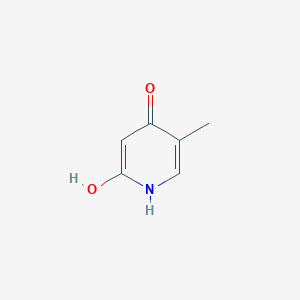
Iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1)
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1) involves reacting iodine with pyridine in the presence of silver tetrafluoroborate supported on silica gel . This method ensures the formation of a stable compound that can be used in various chemical reactions. The reaction conditions typically involve maintaining a controlled environment to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1) undergoes several types of chemical reactions, including:
Oxidation: It acts as a mild oxidizing agent, facilitating the oxidation of various substrates.
Substitution: The compound can participate in substitution reactions, where it replaces a functional group in a molecule with an iodine atom.
Iodofunctionalization: It reacts with acetonides derived from simple terpenes to accomplish selective iodofunctionalization with excellent regio- and diastereofacial control.
Common reagents and conditions used in these reactions include tetrafluoroboric acid and various nucleophiles, which help in achieving the desired transformations. The major products formed from these reactions are typically iodinated compounds, which can be further utilized in various synthetic applications.
Wissenschaftliche Forschungsanwendungen
Iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1) has several scientific research applications:
Biology: The compound’s mild oxidizing properties make it useful in biological studies where controlled oxidation is required.
Medicine: It can be used in the synthesis of pharmaceutical intermediates, aiding in the development of new drugs.
Wirkmechanismus
The mechanism by which iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1) exerts its effects involves the transfer of an iodine atom to the substrate. This process is facilitated by the stabilization of the iodine(1+) ion through coordination with pyridine ligands. The molecular targets and pathways involved in this mechanism include the formation of a reactive iodonium ion, which can then interact with various nucleophiles to achieve the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1) is unique due to its mild iodinating and oxidizing properties. Similar compounds include:
Bis(pyridine)bromonium tetrafluoroborate: A bromine analog with similar reactivity but different selectivity.
Bis(pyridine)chloronium tetrafluoroborate: A chlorine analog that is less commonly used due to its lower reactivity.
Phenyl(trifluoromethyl)iodonium triflate: Another iodonium compound with different functionalization capabilities.
These compounds share similar structural features but differ in their reactivity and selectivity, making iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1) a valuable reagent in specific applications.
Eigenschaften
InChI |
InChI=1S/2C5H5N.BF4.I/c2*1-2-4-6-5-3-1;2-1(3,4)5;/h2*1-5H;;/q;;-1;+1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVUIHBKNVHCKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=NC=C1.[I+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BF4IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({2-[(Cyclohexylmethyl)amino]pyridin-3-yl}carbamoyl)propanoic acid](/img/structure/B7889447.png)
![1-[5-(2H-1,3-benzodioxol-5-yl)pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B7889452.png)




![(3R,6R,8S,10R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B7889481.png)





![(2R)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B7889544.png)

